molecular formula C13H18F3NO4S2 B2622703 4-(methylsulfanyl)-2-{[4-(trifluoromethoxy)benzenesulfonamido]methyl}butan-2-ol CAS No. 1396806-90-8

4-(methylsulfanyl)-2-{[4-(trifluoromethoxy)benzenesulfonamido]methyl}butan-2-ol

Cat. No.: B2622703
CAS No.: 1396806-90-8
M. Wt: 373.41
InChI Key: WJQVTEKDYFLREI-UHFFFAOYSA-N
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Description

4-(Methylsulfanyl)-2-{[4-(trifluoromethoxy)benzenesulfonamido]methyl}butan-2-ol is a synthetic specialty reagent designed for pharmaceutical and life science research. This compound features a sulfonamido group, a structural motif prevalent in compounds with significant biological activity. Sulfonamide-containing molecules are extensively investigated as inhibitors for various biological targets, including protein kinases . The benzenesulfonamide moiety, especially when substituted with a trifluoromethoxy group, is a key pharmacophore in medicinal chemistry, often contributing to enhanced metabolic stability and binding affinity in drug discovery efforts. The compound's structure, which incorporates both a methylsulfanyl (methylthio) group and a sulfonamido group, suggests potential for diverse research applications. Structurally similar 4-(phenylsulfanyl) butan-2-one derivatives have demonstrated promising anti-inflammatory and neuroprotective effects in model systems, showing efficacy in reducing the expression of pro-inflammatory markers like TNF-α and iNOS, and improving hippocampal synaptic plasticity and fear memory retrieval . Furthermore, molecules containing the trifluoromethoxy aryl group are of significant interest in antibacterial research, particularly against multidrug-resistant Gram-positive pathogens, as they can contribute to selective membrane disruption . This reagent is provided For Research Use Only and is intended for use in laboratory investigations. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers are encouraged to explore its potential in neuroscience, immunology, and microbiology studies.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3NO4S2/c1-12(18,7-8-22-2)9-17-23(19,20)11-5-3-10(4-6-11)21-13(14,15)16/h3-6,17-18H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQVTEKDYFLREI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(CNS(=O)(=O)C1=CC=C(C=C1)OC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methylsulfanyl)-2-{[4-(trifluoromethoxy)benzenesulfonamido]methyl}butan-2-ol likely involves multiple steps, including the introduction of each functional group. A possible synthetic route could involve:

    Formation of the butan-2-ol backbone: This could be achieved through a Grignard reaction or an aldol condensation.

    Introduction of the methylsulfanyl group: This could be done via a nucleophilic substitution reaction using a methylthiol reagent.

    Attachment of the trifluoromethoxybenzenesulfonamido group: This step might involve a sulfonation reaction followed by a nucleophilic aromatic substitution to introduce the trifluoromethoxy group.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic route for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The trifluoromethoxy group can be reduced under specific conditions.

    Substitution: The benzenesulfonamido group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Deoxygenated products.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its functional groups make it a versatile intermediate in organic synthesis.

Biology

Medicine

The compound might be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as an enzyme inhibitor, the compound might interact with the active site of the enzyme, blocking its activity. The trifluoromethoxy group could enhance binding affinity through hydrophobic interactions, while the sulfonamido group could form hydrogen bonds with the enzyme.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs based on functional groups, substituents, and physicochemical properties.

Table 1: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Substituents
Target Compound: 4-(Methylsulfanyl)-2-{[4-(trifluoromethoxy)benzenesulfonamido]methyl}butan-2-ol C₁₃H₁₇F₃N₂O₃S₂ ~394.4 Sulfonamide, alcohol, methylsulfanyl Trifluoromethoxybenzenesulfonamido, methylsulfanyl
4-(2-(Trifluoromethyl)phenyl)butan-2-ol C₁₁H₁₃F₃O 218.22 Alcohol, trifluoromethyl Trifluoromethylphenyl
4-[Methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide C₁₅H₁₉N₃O₃S₂ ~377.46 Sulfonamide, amide, thiazole Methylphenylsulfonylamino, thiazolyl
(4-(4-Chlorophenyl)butan-2-yl)(imino)(4-phenylthiazol-2-yl)-λ⁶-sulfanone C₂₀H₂₀ClN₃O₂S₂ ~442.0 Sulfanone, thiazole, chlorophenyl Chlorophenyl, phenylthiazolyl, sulfanone

Functional Group Variations

  • Target Compound vs. 4-(2-(Trifluoromethyl)phenyl)butan-2-ol :
    The target compound’s sulfonamide and methylsulfanyl groups introduce hydrogen-bonding and lipophilic interactions absent in the simpler alcohol analog. The trifluoromethoxy group (electron-withdrawing) may enhance binding specificity compared to the trifluoromethyl group (moderately electron-withdrawing) in the analog.

  • Target Compound vs. However, the target compound’s trifluoromethoxy group offers higher electronegativity, which could enhance receptor affinity.
  • Target Compound vs. Sulfanone-Thiazole Derivative : The sulfanone (S=O) group in the latter may increase polarity and solubility compared to the sulfonamide (N-SO₂) in the target compound. The chlorophenyl substituent in the analog could confer distinct steric and electronic effects compared to the trifluoromethoxy group.

Physicochemical and Pharmacokinetic Implications

  • This contrasts with the more polar sulfanone derivative (logP ~1.8–2.2).
  • Synthetic Accessibility: The target compound’s synthesis likely involves sulfonamide coupling to a pre-functionalized butan-2-ol backbone, analogous to methods in .

Biological Activity

The compound 4-(methylsulfanyl)-2-{[4-(trifluoromethoxy)benzenesulfonamido]methyl}butan-2-ol has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C12H16F3N1O4S1\text{C}_{12}\text{H}_{16}\text{F}_3\text{N}_1\text{O}_4\text{S}_1

Research indicates that this compound may interact with specific biological pathways, particularly those involving kinase receptors. It has shown potential in modulating the activity of certain receptors, which is crucial for regulating cellular functions associated with various diseases.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds similar to This compound . For instance, derivatives with methylsulfanyl and trifluoromethoxy groups have demonstrated significant activity against a range of bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

The effectiveness of these compounds often correlates with their structural modifications, particularly the presence of electron-withdrawing groups like trifluoromethoxy, which enhance their lipophilicity and permeability through bacterial membranes .

Anti-inflammatory Activity

The compound has also been assessed for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, thus potentially serving as an effective treatment for inflammatory conditions. The mechanism involves the suppression of pathways such as NF-kB and COX enzymes, which are critical in inflammation .

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated various derivatives of methylsulfanyl compounds against multiple pathogens. The results indicated that compounds with a trifluoromethoxy group exhibited higher antibacterial activity compared to their non-fluorinated counterparts. The minimum inhibitory concentration (MIC) values ranged from 1 to 10 µg/mL for effective compounds .

Study 2: Anti-inflammatory Mechanism

In another study focused on inflammation, researchers found that the compound significantly reduced TNF-alpha levels in human macrophages when treated with concentrations ranging from 10 to 50 µM. This suggests a dose-dependent response that could be harnessed for therapeutic purposes in treating chronic inflammatory diseases .

Data Tables

Activity Type Pathogen/Condition MIC (µg/mL) Reference
AntimicrobialStaphylococcus aureus5
AntimicrobialEscherichia coli3
Anti-inflammatoryTNF-alpha productionIC50 = 25 µM

Q & A

Basic: What are the optimal synthetic routes for preparing 4-(methylsulfanyl)-2-{[4-(trifluoromethoxy)benzenesulfonamido]methyl}butan-2-ol?

Answer:
The synthesis involves two key steps:

  • Step 1: Formation of the butan-2-ol backbone with a methylsulfanyl group. A common method is reacting 1-(tosyloxy)-3-butanol with sodium thiomethoxide under mild conditions to yield 4-(methylsulfanyl)butan-2-ol .
  • Step 2: Introduction of the benzenesulfonamido group. The sulfonyl chloride derivative of 4-(trifluoromethoxy)benzenesulfonamide can undergo nucleophilic substitution with the amine-functionalized intermediate. Reaction conditions (e.g., DCM as solvent, triethylamine as base) must be optimized to avoid hydrolysis of the sulfonyl chloride .
    Critical Parameters: Control reaction temperature (<40°C) and stoichiometry to minimize byproducts like sulfones or disubstituted derivatives.

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of the methylsulfanyl group (δ ~2.1 ppm for SCH₃) and the trifluoromethoxy moiety (δ ~120 ppm for CF₃ in ¹⁹F NMR) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ peak at m/z ~440) and fragmentation patterns for structural confirmation.
  • IR Spectroscopy: Detects sulfonamide N–H stretches (~3350 cm⁻¹) and S=O vibrations (~1350–1150 cm⁻¹) .

Advanced: How can computational modeling (e.g., DFT) predict the compound’s reactivity in nucleophilic substitution reactions?

Answer:
Density Functional Theory (DFT) calculations, such as the Colle-Salvetti correlation-energy functional, can model the electronic structure of the sulfonamide group. Key analyses include:

  • Electrostatic Potential Maps: Identify nucleophilic attack sites (e.g., sulfur in the sulfonamide group).
  • Transition State Analysis: Predict activation barriers for substitution reactions at the benzenesulfonamido group .
    Example: DFT studies on similar sulfonamides show that electron-withdrawing groups (e.g., trifluoromethoxy) enhance electrophilicity at the sulfur center, facilitating reactions with amines or thiols .

Advanced: What strategies resolve stereochemical ambiguities in X-ray crystallography for this compound?

Answer:

  • Software Tools: Use SHELX (for structure solution) and ORTEP-3 (for graphical representation) to refine chiral centers and hydrogen-bonding networks .
  • Twinned Data Handling: For crystals with twinning, employ the WinGX suite to deconvolute overlapping reflections and improve resolution .
    Case Study: A related sulfonamide compound required merging data from multiple crystals to resolve disorder in the trifluoromethoxy group .

Advanced: How do conflicting bioactivity data (e.g., antimicrobial vs. no activity) arise in studies of this compound?

Answer:
Discrepancies may stem from:

  • Assay Variability: Differences in bacterial strains (Gram-positive vs. Gram-negative) or culture conditions (aerobic vs. anaerobic).
  • Solubility Issues: The methylsulfanyl group enhances lipophilicity, but poor aqueous solubility may reduce bioavailability in certain assays .
    Resolution: Standardize protocols (e.g., CLSI guidelines) and use solubilizing agents (e.g., DMSO ≤1%) for consistency .

Advanced: What molecular interactions drive this compound’s potential as a kinase inhibitor?

Answer:

  • Hydrogen Bonding: The sulfonamido NH interacts with kinase active-site residues (e.g., Asp or Glu).
  • Hydrophobic Effects: The trifluoromethoxy and methylsulfanyl groups bind to hydrophobic pockets.
  • π-Stacking: The benzene ring aligns with aromatic residues (e.g., Phe or Tyr) .
    Validation: Molecular docking (e.g., AutoDock Vina) and MD simulations (>100 ns) can quantify binding affinities and stability .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE: Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Conduct reactions in a fume hood due to potential release of volatile sulfonamide byproducts.
  • Waste Disposal: Neutralize acidic/basic residues before disposal in accordance with EPA guidelines .

Advanced: How can LC-MS/MS methods differentiate this compound from structurally similar sulfonamides?

Answer:

  • Chromatography: Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) for separation.
  • Fragmentation Patterns: Monitor unique transitions (e.g., m/z 440 → 213 for the trifluoromethoxy fragment).
  • Isotopic Labeling: ¹³C-labeled internal standards improve quantification accuracy in complex matrices .

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